- Iron-catalyzed quick homocoupling reaction of aryl or alkynyl Grignard reagents using a phosphonium ionic liquid solvent systemHeteroatom Chemistry, 2011, 22(3-4), 397-404,
Cas no 98837-98-0 (N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide)
98837-98-0 structure
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Properties
Names and Identifiers
-
- Tf2N(-)
- AKOS024269086
- Bis(perfluoromethylsulfonyl)imide anion
- bis[(trifluoromethyl)sulfonyl]azanide
- Q4918589
- trifluoromethane-sulfonimide
- trifluorometanesulfonimide
- E79268
- 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonimidate
- bis(trifluoromethanesulfonyl)amide
- 98837-98-0
- bistriflylimide anion
- DTXSID70872377
- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
- CHEBI:61320
- NS00114974
- bistriflimide
- +Expand
-
- AHXNYDBSLAVPLY-UHFFFAOYSA-M
- InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h(H,9,10,11)/p-1
- C(F)(F)(F)S(=NS(=O)(=O)C(F)(F)F)(=O)[O-]
Computed Properties
- 279.91729380g/mol
- 0
- 11
- 1
- 279.91729380g/mol
- 15
- 390
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 103Ų
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Price
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Ethanol ; 17 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Ethanol ; 17 h, rt
Reference
- Phosphonium-based ionic liquids and their uses as coupling reaction solvents for preparation of biaryl compounds, Japan, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Ethanol , Hexane ; 22 h, 80 °C; 80 °C → rt
1.2 Solvents: Ethanol ; 17 h, rt
1.2 Solvents: Ethanol ; 17 h, rt
Reference
- Design of phosphonium ionic liquids for lipase-catalyzed transesterificationJournal of Molecular Catalysis B: Enzymatic, 2008, 51(3-4), 81-85,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Ethanol ; 17 h, rt
Reference
- Design of ionic liquids as a medium for the Grignard reactionTetrahedron Letters, 2007, 48(44), 7774-7777,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Water ; 20 min, rt
Reference
- Glycol-functionalized ionic liquids for high-temperature enzymatic ring-opening polymerizationRSC Advances, 2018, 8(63), 36025-36033,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Ethanol ; 22 h, 80 °C; 80 °C → rt
1.2 17 h, rt
1.2 17 h, rt
Reference
- Ionic conductors containing onium cations and polar substances, and electrochemical cells and fuel cells using them, Japan, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Acetonitrile ; 343 K
1.2 Solvents: Water ; 3 h, rt
1.2 Solvents: Water ; 3 h, rt
Reference
- Inorganic/organic composite ion gel membrane with high mechanical strength and high CO2 separation performanceJournal of Membrane Science, 2017, 544, 252-260,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Water ; 3 h, rt
Reference
- Measurement and study of density, surface tension, and viscosity of quaternary ammonium-based ionic liquids ([N222(n)]Tf2N)Journal of Chemical Thermodynamics, 2013, 65, 42-52,
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Raw materials
- 1-Pentanaminium, N,N,N-triethyl-, bromide
- 1-Bromo-2-methoxyethane
- 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- Lithium bis(trifluoromethanesulphonyl)imide
- Phosphonium, tributyl(2-methoxyethyl)-, bromide (1:1)
- Tributyl Phosphine
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Preparation Products
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Suppliers
Hunan Yuanli New Material Co., Ltd
Audited Supplier
(CAS:98837-98-0)
ZHONG XIAN SHENG
17260411521
993163703@QQ.COM
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Related Literature
-
Jeroen Sniekers,Neil R. Brooks,Stijn Schaltin,Luc Van Meervelt,Jan Fransaer,Koen Binnemans Dalton Trans. 2014 43 1589
-
Jae-Hong Kim,Hyun-Sik Woo,So-Jeong Jin,Je Seung Lee,Wonkeun Kim,Kyounghan Ryu,Dong-Won Kim RSC Adv. 2015 5 80014
-
John D. Holbrey,W. Matthew Reichert,Robin D. Rogers Dalton Trans. 2004 2267
-
F. Pena-Pereira,?. Marcinkowski,A. Kloskowski,J. Namie?nik Analyst 2015 140 7417
-
Antony J. Ward,Anthony F. Masters,Thomas Maschmeyer RSC Adv. 2014 4 23327
-
Heng Zhang,Lixin Qiao,Hannes Kühnle,Egbert Figgemeier,Michel Armand,Gebrekidan Gebresilassie Eshetu Energy Environ. Sci. 2023 16 11
-
Borong Wu,Qi Liu,Daobin Mu,Hongliang Xu,Lei Wang,Lili Shi,Liang Gai,Feng Wu RSC Adv. 2016 6 51738
-
Karin S. Schaffarczyk McHale,Michaela J. Wong,Alicia K. Evans,Alyssa Gilbert,Ronald S. Haines,Jason B. Harper Org. Biomol. Chem. 2019 17 9243
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Rafael M. Rios-Vera,Juliette Sirieix-Plénet,Laurent Gaillon,Cécile Rizzi,Mario ávila-Rodríguez,Gerard Cote,Alexandre Chagnes RSC Adv. 2015 5 78268
-
Hayato Ogawa,Makoto Yamashita Dalton Trans. 2013 42 625
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